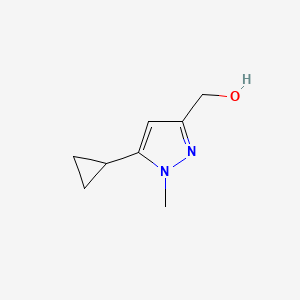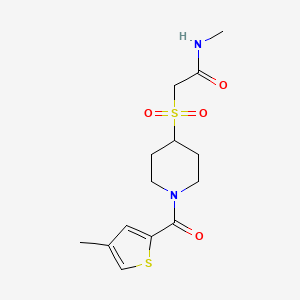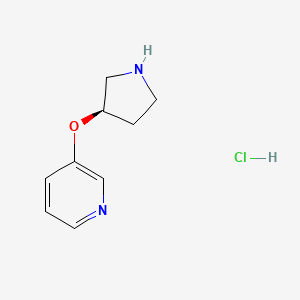
(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” is an organic compound with the molecular formula C8H12N2O . It is also known by its English name “(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol” and has a molecular weight of 152.19 .
Molecular Structure Analysis
The molecular structure of “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” can be represented by the InChI code: 1S/C8H12N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4,6,11H,2-3,5H2,1H3 . This indicates that the compound contains a pyrazole ring with a methyl group and a cyclopropyl group attached to it .Physical And Chemical Properties Analysis
“(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” is a powder at room temperature . . The compound’s storage temperature is normal .Scientific Research Applications
Synthesis and Bioevaluation of Novel Pyrazole
Pyrazoles, including derivatives like "(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol", are crucial in a wide range of compounds showing significant agrochemical and pharmaceutical activities. Innovations in synthetic strategies and biological activities of pyrazole derivatives have been extensively reviewed, emphasizing their potential physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Methanol as a Resource
Methanotrophs, capable of using methane as a sole carbon source, present biotechnological applications that indirectly relate to compounds like "(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol". These bacteria can produce valuable products such as single-cell protein, biopolymers, and methanol, which is a key solvent in synthesizing various chemical compounds, including pyrazole derivatives (Strong et al., 2015).
Polymer Membranes in Methanol Purification
The purification of methanol, an essential step in various synthetic processes including the production of pyrazole derivatives, benefits from advancements in membrane technologies. Polymer membranes, especially poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, have shown efficiency in separating methanol from mixtures, underscoring the importance of methanol purity in chemical syntheses (Pulyalina et al., 2020).
Methanol in Transformer Insulating Oil
Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers, which, while not directly related to the synthesis of "(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol", highlights the diverse applications and roles of methanol in both industrial and scientific contexts (Jalbert et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(5-cyclopropyl-1-methylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4,6,11H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKIVBFNESKIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol | |
CAS RN |
1226334-07-1 |
Source


|
| Record name | (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2954567.png)

![N-(4-(3-methoxypiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954569.png)

![2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)


![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid](/img/structure/B2954581.png)
![4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2954583.png)
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine](/img/structure/B2954585.png)
